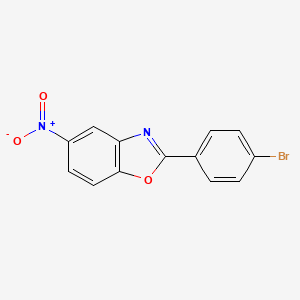
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitro group attached to the benzoxazole ring
准备方法
The synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-nitrobenzoyl chloride.
Formation of Intermediate: The 4-bromophenylamine reacts with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazole ring, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include substituted benzoxazoles and reduced or oxidized derivatives.
科学研究应用
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The nitro group can undergo reduction within the cell, leading to the generation of reactive intermediates that can damage cellular components.
相似化合物的比较
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole can be compared with other similar compounds, such as:
4-Bromophenylacetic Acid: This compound also contains a bromine atom on the phenyl ring but lacks the benzoxazole and nitro groups.
5-Nitrobenzoxazole: This compound contains the benzoxazole ring and nitro group but lacks the bromine-substituted phenyl ring.
The uniqueness of this compound lies in the combination of the bromine-substituted phenyl ring and the nitro-substituted benzoxazole ring, which imparts distinct chemical and biological properties.
生物活性
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a bromophenyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating moderate potency compared to established chemotherapeutics like camptothecin and etoposide .
Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 45 |
| A549 | 52 | |
| HT-29 | 40 |
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds like this compound possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
- Microbial Strains Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.12 µg/mL to 25 µg/mL across different strains .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | |
| Candida albicans | 10 |
Anti-inflammatory and Analgesic Effects
Research has also highlighted the anti-inflammatory properties of benzoxazoles. Compounds structurally related to this compound have been shown to inhibit COX-2 activity and reduce inflammation in various animal models:
- Test Models : Carrageenan-induced paw edema in mice.
- Results : Significant reduction in edema was observed with dosages correlating with the concentration of the compound .
The mechanisms underlying the biological activities of benzoxazoles are multifaceted:
- DNA Interaction : Some studies suggest that benzoxazoles can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The inhibition of COX enzymes contributes to their anti-inflammatory effects.
- Membrane Disruption : Antimicrobial activity may arise from disrupting microbial cell membranes.
Case Studies
Several case studies have documented the efficacy of benzoxazole derivatives in clinical settings:
属性
分子式 |
C13H7BrN2O3 |
|---|---|
分子量 |
319.11 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-8(2-4-9)13-15-11-7-10(16(17)18)5-6-12(11)19-13/h1-7H |
InChI 键 |
WQCLSYOCZOQWRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















